5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
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Overview
Description
5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenylmethylthio group, and an amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylmethylthio group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the phenylmethylthio group.
3-(Phenylmethylthio)-1,2,4-triazole-5-amine: Similar structure but lacks the chlorophenyl group.
5-Phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks both the chlorophenyl and phenylmethylthio groups.
Uniqueness
5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the chlorophenyl and phenylmethylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClN4S |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(3-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-4-7-12(9-13)14-18-19-15(20(14)17)21-10-11-5-2-1-3-6-11/h1-9H,10,17H2 |
InChI Key |
KWAKSDPMQBTZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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